N-(p-Chlorobenzoyl)-p-anisidine

Descripción

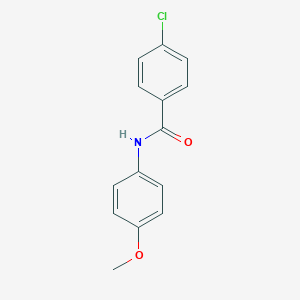

Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-N-(4-methoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c1-18-13-8-6-12(7-9-13)16-14(17)10-2-4-11(15)5-3-10/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGPQLMHIRNFEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90278291 | |

| Record name | 4-Chloro-N-(4-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4018-82-0 | |

| Record name | 4-Chloro-N-(4-methoxyphenyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004018820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4018-82-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-N-(4-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4018-82-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-N-(4-METHOXYPHENYL)BENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BIB4U52BSC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-(p-Chlorobenzoyl)-p-anisidine chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(p-Chlorobenzoyl)-p-anisidine, a molecule of interest in medicinal chemistry and biochemical research. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, a detailed synthesis protocol, and its potential biological activity. Particular emphasis is placed on clear data presentation and reproducible experimental methodology to support further research and development efforts.

Chemical Structure and Nomenclature

This compound is a benzamide derivative characterized by a p-chlorobenzoyl group attached to the nitrogen atom of p-anisidine.

Chemical Structure:

IUPAC Name: 4-Chloro-N-(4-methoxyphenyl)benzamide[1]

Synonyms: this compound, 4-Chloro-4'-methoxybenzanilide, N-(4-Methoxyphenyl)-4-chlorobenzamide

Physicochemical and Biological Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂ClNO₂ | [1] |

| Molecular Weight | 261.70 g/mol | [1] |

| CAS Number | 4018-82-0 | [1] |

| Purity (by HPLC) | 100.00% | [1] |

| Biological Activity | Potential COX-1 Inhibitor | |

| Storage Condition | Refrigerator (2-8°C) for long-term storage | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved via a nucleophilic acyl substitution, specifically the Schotten-Baumann reaction, between p-anisidine and p-chlorobenzoyl chloride in the presence of a base.

Experimental Protocol

Materials:

-

p-Anisidine (4-methoxyaniline)

-

p-Chlorobenzoyl chloride

-

10% Aqueous sodium hydroxide (NaOH) solution

-

Ethanol

-

Distilled water

-

Standard laboratory glassware (e.g., round-bottom flask, dropping funnel, beaker)

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Ice bath

Procedure:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of p-anisidine in a 10% aqueous sodium hydroxide solution.

-

Reaction Initiation: While vigorously stirring the p-anisidine solution at room temperature, slowly add 1.0 equivalent of p-chlorobenzoyl chloride portion-wise using a dropping funnel.

-

Reaction Progression: Continue stirring the reaction mixture at room temperature for an additional 30 minutes after the complete addition of p-chlorobenzoyl chloride. The formation of a precipitate should be observed.

-

Product Precipitation: Pour the reaction mixture into a beaker containing ice-cold water to ensure complete precipitation of the crude product.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold distilled water to remove any unreacted starting materials and salts.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.

-

Drying: Dry the purified product in a vacuum oven to remove any residual solvent.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Preliminary research suggests that this compound may act as a selective inhibitor of cyclooxygenase-1 (COX-1). COX-1 is a key enzyme in the prostaglandin synthesis pathway, which is involved in various physiological processes, including inflammation, pain, and platelet aggregation. The selective inhibition of COX-1 is a target for the development of certain non-steroidal anti-inflammatory drugs (NSAIDs) with specific therapeutic profiles.

Further investigation is required to fully elucidate the mechanism of action and to quantify the inhibitory potency (e.g., IC₅₀ value) of this compound against COX-1 and to assess its selectivity over the COX-2 isoform.

Proposed Signaling Pathway Inhibition

The diagram below illustrates the general prostaglandin synthesis pathway and the putative point of inhibition by this compound.

Caption: Putative inhibition of COX-1 by this compound.

References

An In-depth Technical Guide to N-(p-Chlorobenzoyl)-p-anisidine (CAS 4018-82-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(p-Chlorobenzoyl)-p-anisidine, with the CAS number 4018-82-0, is a synthetic compound of interest in medicinal chemistry and drug development. Structurally, it is a benzamide derivative characterized by a p-chlorobenzoyl group attached to the nitrogen atom of p-anisidine. This document provides a comprehensive technical overview of its chemical properties, synthesis, and potential biological activities, with a focus on its role as a potential cyclooxygenase-1 (COX-1) inhibitor. Detailed experimental protocols for its synthesis and for a representative biological assay are provided to facilitate further research and development.

Chemical and Physical Properties

This compound, also known as 4-Chloro-N-(4-methoxyphenyl)benzamide, is a white to off-white solid. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 4018-82-0 |

| Molecular Formula | C₁₄H₁₂ClNO₂ |

| Molecular Weight | 261.70 g/mol |

| IUPAC Name | 4-chloro-N-(4-methoxyphenyl)benzamide |

| Synonyms | N-(4-Chlorobenzoyl)-p-anisidine, 4-Chloro-N-(4-methoxyphenyl)benzamide |

| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl |

| Appearance | White to off-white solid |

| Storage Conditions | Store at 2-8°C for long-term storage |

Synthesis

The synthesis of this compound is typically achieved through the acylation of p-anisidine with p-chlorobenzoyl chloride. This reaction is a standard method for amide bond formation.

Synthesis Workflow

Experimental Protocol: Synthesis of this compound

Materials:

-

p-Anisidine

-

p-Chlorobenzoyl chloride

-

Chloroform (CHCl₃)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Methanol or Ethanol for recrystallization

Procedure:

-

In a round-bottom flask, dissolve p-anisidine (1.0 equivalent) in chloroform.

-

To this solution, add p-chlorobenzoyl chloride (1.0 equivalent) under a nitrogen atmosphere.

-

Reflux the reaction mixture for approximately 2.5 hours.

-

After cooling to room temperature, dilute the reaction mixture with chloroform.

-

Wash the organic layer sequentially with 1 M HCl and saturated NaHCO₃ solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from methanol or ethanol to yield this compound as colorless crystals.

Spectroscopic and Crystallographic Data

Spectroscopic Data (Reference: 4-Chloro-N-phenylbenzamide)

The following table summarizes the expected spectroscopic features based on the analysis of similar compounds.

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons (multiplets, ~6.8-7.9 ppm), NH proton (singlet, ~8.0-9.0 ppm), Methoxy protons (singlet, ~3.8 ppm) |

| ¹³C NMR | Carbonyl carbon (~165 ppm), Aromatic carbons (~114-160 ppm), Methoxy carbon (~55 ppm) |

| FT-IR (cm⁻¹) | N-H stretch (~3300-3400), C=O stretch (~1650-1680), C-N stretch (~1240), C-O stretch (~1030), C-Cl stretch (~750) |

| Mass Spec. (m/z) | Molecular ion peak [M]⁺ at ~261 and/or [M+H]⁺ at ~262, with characteristic isotopic pattern for chlorine. Fragmentation may involve cleavage of the amide bond. |

Crystallographic Data

Detailed crystallographic data for benzamide derivatives have been reported. For instance, the crystal structure of 4-chloro-N,N-diphenylbenzamide has been elucidated, providing insights into the molecular geometry and intermolecular interactions of this class of compounds.

Biological Activity: COX-1 Inhibition

This compound has been suggested as a potential cyclooxygenase-1 (COX-1) inhibitor. COX-1 is a key enzyme in the prostaglandin synthesis pathway, and its inhibition is a target for non-steroidal anti-inflammatory drugs (NSAIDs).

Signaling Pathway

Experimental Protocol: Fluorometric COX-1 Inhibitor Screening Assay

This protocol provides a general method for assessing the COX-1 inhibitory activity of this compound.[1]

Materials:

-

COX-1 enzyme (ovine)

-

COX Assay Buffer

-

COX Probe (e.g., Amplex™ Red)

-

COX Cofactor (in DMSO)

-

Arachidonic Acid

-

NaOH

-

Test compound: this compound dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., SC-560)

-

96-well black microplate

-

Fluorescence plate reader (Excitation/Emission = 535/587 nm)

Procedure:

-

Reagent Preparation:

-

Thaw all reagents and keep them on ice.

-

Prepare a dilution of the COX-1 enzyme in COX Assay Buffer.

-

Prepare a working solution of the COX Probe.

-

Prepare a working solution of the COX Cofactor.

-

Prepare a stock solution of Arachidonic Acid in ethanol and then dilute it with Arachidonic Diluent and water.

-

-

Assay Protocol:

-

To the wells of a 96-well plate, add the COX Assay Buffer.

-

Add the test inhibitor at various concentrations to the sample wells.

-

Add the positive control inhibitor to the control wells.

-

Add the diluted COX-1 enzyme to all wells except the "Negative Control" wells.

-

Add the COX Probe and Cofactor to all wells.

-

Initiate the reaction by adding the diluted arachidonic acid solution to all wells.

-

-

Measurement:

-

Immediately read the fluorescence intensity kinetically at 25°C for 5-10 minutes using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Experimental Workflow

Conclusion

This compound is a readily synthesizable compound with potential as a COX-1 inhibitor. This technical guide provides the foundational information and experimental protocols necessary for its synthesis, characterization, and biological evaluation. Further research, including the acquisition of definitive spectroscopic data and comprehensive in vitro and in vivo studies, is warranted to fully elucidate its therapeutic potential.

References

N-(p-Chlorobenzoyl)-p-anisidine: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(p-Chlorobenzoyl)-p-anisidine is recognized primarily for its role as a Cyclooxygenase-1 (COX-1) inhibitor. This guide synthesizes the available technical information regarding its mechanism of action. The core of its activity lies in the inhibition of the cyclooxygenase pathway, a critical enzymatic cascade responsible for the synthesis of prostaglandins, which are key mediators of inflammation. While the primary target is established, a comprehensive understanding of its broader pharmacological profile, including its effects on other major signaling pathways such as NF-κB and MAPK, remains an area for further investigation. This document aims to provide a detailed overview of the known mechanisms, supported by general experimental methodologies relevant to its class of compounds.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The principal mechanism of action of this compound is the inhibition of the cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.

The Cyclooxygenase Pathway

The inhibition of COX-1 by this compound disrupts the production of prostaglandins, leading to its anti-inflammatory effects. A simplified representation of this pathway is provided below.

Quantitative Data on COX Inhibition

Despite extensive literature searches, specific quantitative data, such as the half-maximal inhibitory concentration (IC50) values for this compound against COX-1 and COX-2, are not publicly available in the reviewed scientific literature. The establishment of these values is crucial for a precise understanding of its potency and selectivity. A general representation of where such data would be presented is shown in the table below.

| Compound | Target | IC50 (µM) | Selectivity Index (COX-2/COX-1) |

| This compound | COX-1 | Data not available | Data not available |

| This compound | COX-2 | Data not available | Data not available |

| Reference COX-1 Inhibitor (e.g., SC-560) | COX-1 | Value | Value |

| Reference COX-2 Inhibitor (e.g., Celecoxib) | COX-2 | Value | Value |

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are not specifically described in the available literature. However, based on standard methodologies for characterizing COX inhibitors, the following protocols would be appropriate.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental to determining the inhibitory potency and selectivity of a compound against COX-1 and COX-2.

Objective: To determine the IC50 values of this compound for ovine or human COX-1 and COX-2.

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), in the presence of arachidonic acid.

Materials:

-

Ovine or human recombinant COX-1 and COX-2 enzymes

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic acid (substrate)

-

TMPD (chromogenic substrate)

-

This compound (test compound)

-

Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

-

Add various concentrations of this compound or a reference inhibitor to the wells of a microplate.

-

Add the enzyme reaction mixture to the wells.

-

Initiate the reaction by adding arachidonic acid and TMPD.

-

Measure the absorbance at a specific wavelength (e.g., 590-620 nm) over time.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Prostaglandin E2 (PGE2) Production Assay in Cells

This cell-based assay provides a more physiologically relevant context for evaluating the inhibition of prostaglandin synthesis.

Objective: To measure the effect of this compound on the production of PGE2 in a cellular model.

Principle: Cells that express COX enzymes (e.g., macrophages, endothelial cells) are stimulated to produce prostaglandins. The amount of PGE2 released into the cell culture medium is quantified, typically by ELISA, in the presence and absence of the test compound.

Materials:

-

Cell line (e.g., RAW 264.7 murine macrophages)

-

Cell culture medium and supplements

-

Stimulating agent (e.g., lipopolysaccharide, LPS)

-

This compound (test compound)

-

PGE2 ELISA kit

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with LPS to induce COX-2 expression and PGE2 production.

-

Incubate for a suitable period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit.

-

Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound and determine the IC50 value.

Investigation of Other Signaling Pathways

Currently, there is no published evidence to suggest that this compound directly modulates other key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) or Mitogen-Activated Protein Kinase (MAPK) pathways. However, as a COX inhibitor, it may have indirect effects on these pathways, as prostaglandins can influence their activity.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. Its activation leads to the transcription of numerous pro-inflammatory genes.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in cellular responses to a variety of external stimuli, including stress and inflammation. It comprises several parallel kinase cascades, including ERK, JNK, and p38.

Conclusion and Future Directions

This compound exerts its anti-inflammatory effects primarily through the inhibition of COX-1. While this mechanism is well-established for its class of compounds, a detailed characterization of this specific molecule is lacking in the public domain. Future research should focus on:

-

Quantitative determination of IC50 values for COX-1 and COX-2 to establish its potency and selectivity.

-

Detailed in vivo studies to correlate its COX-1 inhibitory activity with its analgesic and anti-inflammatory efficacy and to assess its gastrointestinal safety profile.

-

Investigation of its effects on other signaling pathways , such as NF-κB and MAPK, to uncover any potential secondary mechanisms of action that may contribute to its overall pharmacological profile.

A more complete understanding of these aspects will be essential for the potential development and application of this compound in a therapeutic context.

Unveiling the Profile of N-(p-Chlorobenzoyl)-p-anisidine as a Putative Cyclooxygenase-1 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(p-Chlorobenzoyl)-p-anisidine, a compound structurally related to the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, has been identified as a potential, yet uncharacterized, inhibitor of cyclooxygenase-1 (COX-1). As an impurity found in preparations of Indomethacin, its distinct pharmacological profile remains largely unexplored in publicly available scientific literature.[1] This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in investigating the COX-1 inhibitory potential of this compound. While direct quantitative data on its inhibitory activity is not currently available, this document provides a detailed framework for its evaluation, including standardized experimental protocols and the necessary theoretical background.

Cyclooxygenase (COX), a key enzyme in the inflammatory cascade, exists in two primary isoforms, COX-1 and COX-2.[2] COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that mediate essential physiological functions, including gastrointestinal mucosal protection and platelet aggregation.[2][3] Conversely, COX-2 is an inducible enzyme, with its expression being upregulated during inflammation.[3] The therapeutic anti-inflammatory and analgesic effects of traditional NSAIDs are primarily attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal distress, are linked to the concurrent inhibition of COX-1.[4]

Given its structural similarity to Indomethacin, a potent but non-selective COX inhibitor, this compound warrants investigation as a potential COX-1 inhibitor.[2][5] A thorough characterization of its inhibitory activity and selectivity is crucial to understanding its potential therapeutic applications or its contribution to the side-effect profile of Indomethacin preparations.

This guide provides detailed methodologies for the in vitro evaluation of this compound's COX-1 inhibitory activity, enabling researchers to generate the much-needed quantitative data for this compound.

Data Presentation: A Template for Future Findings

To facilitate a clear and comparative analysis of this compound's inhibitory potential, all quantitative data should be summarized in a structured format. The following table serves as a template for presenting key inhibitory parameters once they are experimentally determined.

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-2 IC50 / COX-1 IC50) | Assay Method | Reference |

| This compound | COX-1 | To be determined | To be determined | e.g., Fluorometric, Colorimetric, LC-MS/MS | [Your Study] |

| This compound | COX-2 | To be determined | To be determined | e.g., Fluorometric, Colorimetric, LC-MS/MS | [Your Study] |

| Indomethacin (Reference) | COX-1 | Literature Value | Literature Value | Literature Value | [e.g.,[5][6]] |

| Celecoxib (Reference) | COX-2 | Literature Value | Literature Value | Literature Value | [e.g.,[7]] |

Experimental Protocols: A Roadmap for Investigation

The following sections outline detailed methodologies for the synthesis and biological evaluation of this compound.

Synthesis of this compound

A plausible synthetic route for this compound involves the acylation of p-anisidine with p-chlorobenzoyl chloride.

dot

References

- 1. clearsynth.com [clearsynth.com]

- 2. brainkart.com [brainkart.com]

- 3. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. New indomethacin analogs as selective COX-2 inhibitors: Synthesis, COX-1/2 inhibitory activity, anti-inflammatory, ulcerogenicity, histopathological, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nexus of Indomethacin and its Amide Analogue: A Technical Deep Dive into N-(p-Chlorobenzoyl)-p-anisidine

For Immediate Release

[City, State] – In the landscape of pharmaceutical research and development, a comprehensive understanding of active pharmaceutical ingredients (APIs) and their related compounds is paramount. This whitepaper provides an in-depth technical guide on the relationship between the potent non-steroidal anti-inflammatory drug (NSAID) Indomethacin and its amide analogue, N-(p-Chlorobenzoyl)-p-anisidine. This document is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of their chemical synthesis, comparative physicochemical properties, and biological activities.

Core Relationship and Synthesis

This compound is structurally related to Indomethacin and is recognized as a potential impurity that can arise during the synthesis of the parent drug.[1][2] The formation of this amide is plausible, particularly in synthetic routes that involve the acylation of an indole precursor with p-chlorobenzoyl chloride. If p-anisidine is present as a starting material or an intermediate, it can react with the acylating agent to form this compound as a byproduct.

Indomethacin Synthesis Overview:

A common synthetic pathway to Indomethacin involves the reaction of 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid precursors. The final step often involves the acylation of the indole nitrogen with p-chlorobenzoyl chloride.

Plausible Formation of this compound:

The formation of this compound can be postulated as a side reaction where p-anisidine, if present, acts as a nucleophile, attacking the electrophilic carbonyl carbon of p-chlorobenzoyl chloride.

Below is a diagram illustrating the logical relationship between the reactants and the formation of both Indomethacin and the this compound impurity.

Caption: Logical workflow of Indomethacin synthesis and the potential side reaction leading to the formation of this compound.

Quantitative Data Summary

A comparative summary of the key quantitative data for this compound and Indomethacin is presented below.

| Property | This compound | Indomethacin |

| Molecular Formula | C₁₄H₁₂ClNO₂[2] | C₁₉H₁₆ClNO₄[3] |

| Molecular Weight | 261.70 g/mol [2] | 357.79 g/mol [3] |

| Melting Point | Not available in searched results | ~160 °C[4] |

| Solubility | Not available in searched results | Practically insoluble in water; sparingly soluble in ethanol and ether.[4] The aqueous solubility of the γ-form at 25°C is 0.937 mg/L.[5] |

Experimental Protocols

Synthesis of this compound

While a specific protocol for the para-isomer was not found, a representative procedure for the synthesis of a closely related isomer, 4-Chloro-N-(2-methoxyphenyl)benzamide, is detailed below. This can be adapted for the synthesis of the target compound by substituting o-anisidine with p-anisidine.

Materials:

-

p-Anisidine

-

4-Chlorobenzoyl chloride

-

Chloroform (CHCl₃)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Methanol

Procedure:

-

A solution of 4-chlorobenzoyl chloride (1 mmol) in CHCl₃ is prepared.

-

p-Anisidine (1 mmol) is added to the solution under a nitrogen atmosphere.

-

The reaction mixture is refluxed for 2.5 hours.[6]

-

After cooling, the mixture is diluted with CHCl₃ and washed sequentially with 1 M aqueous HCl and saturated aqueous NaHCO₃.[6]

-

The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.[6]

-

The resulting residue is crystallized from methanol to yield the final product.[6]

Caption: Experimental workflow for the synthesis of this compound.

Cyclooxygenase (COX) Inhibition Assay

The biological activity of this compound as a COX inhibitor can be evaluated using an in vitro assay.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (this compound)

-

Reference compound (Indomethacin)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)[7]

-

Assay buffer (e.g., Tris-HCl)

-

Microplate reader

Procedure:

-

The test compound and reference compound are prepared in a suitable solvent (e.g., DMSO) at various concentrations.

-

The purified COX-1 or COX-2 enzyme is incubated with the test or reference compound for a defined period at a specific temperature (e.g., 25°C).[8]

-

The enzymatic reaction is initiated by adding arachidonic acid.

-

The peroxidase activity of COX is measured by monitoring the oxidation of TMPD, which results in a color change that can be quantified using a microplate reader.[7]

-

The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to the activity of a control sample without the inhibitor.

-

IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Biological Activity and Signaling Pathways

Indomethacin is a well-established non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[9][10] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The anti-inflammatory effects of Indomethacin are primarily due to the inhibition of COX-2, while the inhibition of COX-1 is associated with some of its gastrointestinal side effects.[9]

This compound has been identified as a COX-1 inhibitor.[11] This suggests that as an impurity in Indomethacin preparations, it could potentially contribute to the overall pharmacological profile, particularly concerning COX-1 mediated effects.

The signaling pathway for prostaglandin synthesis and the points of inhibition by Indomethacin and this compound are depicted below.

Caption: Prostaglandin synthesis pathway and the inhibitory actions of Indomethacin and this compound.

Conclusion

This compound is a significant compound in the context of Indomethacin, primarily as a potential process-related impurity. Its structural similarity and shared synthetic precursor with Indomethacin underscore the importance of stringent process control and analytical monitoring in pharmaceutical manufacturing. The identification of this compound as a COX-1 inhibitor highlights the potential for impurities to possess biological activity, which could impact the overall safety and efficacy profile of the final drug product. Further research to quantify the inhibitory potency (e.g., IC₅₀ values) of this compound and to fully elucidate its pharmacological and toxicological properties is warranted. This in-depth guide provides a foundational resource for researchers and professionals in the field to better understand the complex relationship between this API and its related substance.

References

- 1. researchgate.net [researchgate.net]

- 2. clearsynth.com [clearsynth.com]

- 3. benzoyl-p-anisidine [stenutz.eu]

- 4. cdn.who.int [cdn.who.int]

- 5. Preparation and in-vitro evaluation of indomethacin nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impurities in drugs IV: Indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 104-94-9 CAS | p-ANISIDINE | Laboratory Chemicals | Article No. 01390 [lobachemie.com]

- 8. researchgate.net [researchgate.net]

- 9. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ejournal.umm.ac.id [ejournal.umm.ac.id]

- 11. This compound , 95+% , 4018-82-0 - CookeChem [cookechem.com]

An In-depth Technical Guide to the Laboratory Synthesis of N-(p-Chlorobenzoyl)-p-anisidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of N-(p-Chlorobenzoyl)-p-anisidine, a compound of interest in biochemical research. This document outlines the synthetic protocol, reaction mechanism, and key characterization data to facilitate its preparation and verification in a laboratory setting.

Introduction

This compound, also known as 4-Chloro-N-(4-methoxyphenyl)benzamide, is a derivative of p-anisidine and p-chlorobenzoic acid. Its synthesis is a classic example of amide bond formation, a fundamental transformation in organic chemistry with wide applications in the pharmaceutical and materials sciences. The procedure detailed herein is based on the principles of the Schotten-Baumann reaction, a robust method for the acylation of amines.

Reaction Scheme and Mechanism

The synthesis of this compound is achieved by the nucleophilic acyl substitution reaction between p-anisidine and p-chlorobenzoyl chloride in the presence of a base. The reaction proceeds via the Schotten-Baumann mechanism.

Reaction Scheme:

Reaction Mechanism:

The reaction is initiated by the nucleophilic attack of the nitrogen atom of p-anisidine on the electrophilic carbonyl carbon of p-chlorobenzoyl chloride. This is followed by the elimination of a chloride ion and deprotonation by a base to yield the final amide product.

Experimental Protocol

This protocol is adapted from established Schotten-Baumann reaction procedures for analogous compounds. Researchers should exercise standard laboratory safety precautions.

Materials:

-

p-Anisidine (4-methoxyaniline)

-

p-Chlorobenzoyl chloride

-

Pyridine or 10% aqueous Sodium Hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethanol or other suitable solvent for recrystallization

Equipment:

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

-

Melting point apparatus

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve p-anisidine (1.0 eq.) in dichloromethane.

-

Base Addition: Add pyridine (1.1 eq.) to the solution and cool the mixture in an ice bath. Alternatively, a biphasic system with 10% aqueous NaOH can be used.

-

Acylation: Slowly add a solution of p-chlorobenzoyl chloride (1.0 eq.) in dichloromethane to the stirred reaction mixture via a dropping funnel.

-

Reaction: Allow the reaction to stir at room temperature for 1-2 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the purified this compound as a white to off-white solid.

-

Characterization: Characterize the purified product by determining its melting point and acquiring spectroscopic data (IR, ¹H NMR, ¹³C NMR).

Data Presentation

The following tables summarize the key physicochemical and spectroscopic data for the reactants and the product.

Table 1: Physicochemical Properties

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Starting Material 1 | 4-Methoxyaniline | 104-94-9 | C₇H₉NO | 123.15 | 57-59 |

| Starting Material 2 | 4-Chlorobenzoyl chloride | 122-01-0 | C₇H₄Cl₂O | 175.01 | -1 |

| Product | 4-Chloro-N-(4-methoxyphenyl)benzamide | 4018-82-0 | C₁₄H₁₂ClNO₂ | 261.70 | 208-209[1] |

Table 2: Spectroscopic Data for this compound (Predicted/Typical Ranges)

Due to the limited availability of specific experimental spectra in the public domain, the following table provides predicted chemical shifts and typical infrared absorption ranges for the key functional groups in the product. These values can serve as a guide for the characterization of the synthesized compound.

| Spectroscopy | Functional Group | Expected Chemical Shift / Absorption Range |

| ¹H NMR | Aromatic-H (p-chlorobenzoyl) | δ 7.4-7.9 ppm (m) |

| Aromatic-H (p-anisidine) | δ 6.9-7.6 ppm (m) | |

| -OCH₃ | δ ~3.8 ppm (s) | |

| -NH- | δ 8.0-9.5 ppm (s, broad) | |

| ¹³C NMR | C=O (amide) | δ 164-168 ppm |

| Aromatic-C | δ 114-160 ppm | |

| -OCH₃ | δ ~55 ppm | |

| IR (cm⁻¹) | N-H stretch | 3300-3500 (sharp, medium) |

| C=O stretch (amide) | 1630-1680 (strong) | |

| C-O stretch (ether) | 1230-1270 (strong) | |

| C-Cl stretch | 700-850 (strong) |

Safety and Handling

-

p-Anisidine: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

p-Chlorobenzoyl chloride: Corrosive and a lachrymator. Reacts with moisture. Handle with extreme care in a fume hood, wearing gloves, safety glasses, and a lab coat.

-

Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Use in a well-ventilated fume hood.

-

Dichloromethane: A volatile solvent and a suspected carcinogen. Handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of this compound can be reliably achieved in a laboratory setting using the Schotten-Baumann reaction. This guide provides a foundational protocol and essential characterization data to aid researchers in the preparation and verification of this compound. Adherence to standard laboratory safety practices is paramount throughout the procedure.

References

Spectroscopic Profile of N-(p-Chlorobenzoyl)-p-anisidine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for N-(p-Chlorobenzoyl)-p-anisidine, also known as 4-Chloro-N-(4-methoxyphenyl)benzamide. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 3.82 | s | - | 3H | -OCH₃ |

| 6.93 | d | 9.0 | 2H | Ar-H (ortho to -OCH₃) |

| 7.46 | d | 8.7 | 2H | Ar-H (ortho to -Cl) |

| 7.55 | d | 9.0 | 2H | Ar-H (ortho to -NH) |

| 7.85 | d | 8.7 | 2H | Ar-H (ortho to -CO) |

| 8.01 | s | - | 1H | -NH |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 55.4 | -OCH₃ |

| 114.2 | Ar-C (ortho to -OCH₃) |

| 122.5 | Ar-C (ortho to -NH) |

| 128.8 | Ar-C (ortho to -Cl) |

| 129.5 | Ar-C (ortho to -CO) |

| 131.0 | Ar-C (ipso to -NH) |

| 133.6 | Ar-C (ipso to -CO) |

| 137.5 | Ar-C (ipso to -Cl) |

| 156.8 | Ar-C (ipso to -OCH₃) |

| 164.7 | -C=O |

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3320 | N-H stretching |

| 1645 | C=O stretching (Amide I) |

| 1595 | N-H bending (Amide II) |

| 1510, 1485 | Aromatic C=C stretching |

| 1240 | C-O-C stretching (asymmetric) |

| 1080 | C-Cl stretching |

| 1030 | C-O-C stretching (symmetric) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 261 | 45 | [M]⁺ |

| 263 | 15 | [M+2]⁺ (due to ³⁷Cl) |

| 139 | 100 | [C₇H₅ClO]⁺ |

| 123 | 80 | [C₇H₉NO]⁺ |

| 111 | 30 | [C₆H₄Cl]⁺ |

| 92 | 25 | [C₆H₆N]⁺ |

| 77 | 20 | [C₆H₅]⁺ |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized by the reaction of p-anisidine with p-chlorobenzoyl chloride in the presence of a base, such as pyridine or triethylamine, in an inert solvent like dichloromethane or chloroform. The reaction mixture is typically stirred at room temperature for several hours. After the reaction is complete, the mixture is washed with dilute acid and base to remove unreacted starting materials and byproducts. The organic layer is then dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr).

-

Mass Spectrometry: The mass spectrum is typically acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons, causing ionization and fragmentation.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

An In-Depth Technical Guide on the Solubility and Stability of N-(p-Chlorobenzoyl)-p-anisidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N-(p-Chlorobenzoyl)-p-anisidine, with the chemical formula C₁₄H₁₂ClNO₂, belongs to the class of N-acylanilines. Its structure, comprising a chlorobenzoyl group attached to a p-anisidine moiety, suggests a molecule with limited aqueous solubility and potential susceptibility to hydrolytic and photolytic degradation. Accurate and comprehensive data on its solubility and stability are critical for a range of applications, from reaction chemistry and purification to formulation development in the pharmaceutical industry. This guide presents a framework for the systematic evaluation of these properties.

Physicochemical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 4-Chloro-N-(4-methoxyphenyl)benzamide |

| CAS Number | 4018-82-0 |

| Molecular Formula | C₁₄H₁₂ClNO₂ |

| Molecular Weight | 261.70 g/mol |

| Appearance | Solid (visual inspection) |

| Melting Point | To be determined (DSC) |

Solubility Profile

The solubility of this compound is a key parameter for its handling and use in solution-based applications. Due to its predominantly non-polar structure, it is expected to have low solubility in aqueous media and higher solubility in organic solvents. A systematic solubility assessment is essential.

Data Presentation: Solubility of this compound

The following table should be populated with experimentally determined solubility data.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Aqueous Media | ||||

| Purified Water | 25 | Data not available | Data not available | HPLC-UV |

| pH 1.2 Buffer | 25 | Data not available | Data not available | HPLC-UV |

| pH 4.5 Buffer | 25 | Data not available | Data not available | HPLC-UV |

| pH 6.8 Buffer | 25 | Data not available | Data not available | HPLC-UV |

| pH 7.4 Buffer | 25 | Data not available | Data not available | HPLC-UV |

| Organic Solvents | ||||

| Methanol | 25 | Data not available | Data not available | HPLC-UV |

| Ethanol | 25 | Data not available | Data not available | HPLC-UV |

| Acetonitrile | 25 | Data not available | Data not available | HPLC-UV |

| Acetone | 25 | Data not available | Data not available | HPLC-UV |

| Dichloromethane | 25 | Data not available | Data not available | HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | HPLC-UV |

| Co-solvent Systems | ||||

| Ethanol:Water (50:50) | 25 | Data not available | Data not available | HPLC-UV |

| PEG 400:Water (40:60) | 25 | Data not available | Data not available | HPLC-UV |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes a standardized method for determining the equilibrium solubility of this compound in various solvents.

Objective: To determine the saturation concentration of this compound in a given solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected solvents (analytical grade or higher)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let the excess solid settle.

-

Centrifuge the vials to further separate the undissolved solid.

-

Carefully withdraw a sample from the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved particles.

-

Quantify the concentration of this compound in the filtrate using a validated stability-indicating HPLC-UV method.

-

Perform the experiment in triplicate for each solvent.

Stability Profile

Assessing the stability of this compound is crucial for defining its shelf-life, recommended storage conditions, and understanding its degradation pathways. Stability testing should be conducted according to the principles outlined in the International Council for Harmonisation (ICH) guidelines.

Data Presentation: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.

| Stress Condition | Parameters | Observation | % Degradation | Major Degradants (if any) |

| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24h | Data not available | Data not available | Data not available |

| Base Hydrolysis | 0.1 M NaOH, 60 °C, 24h | Data not available | Data not available | Data not available |

| Oxidative | 3% H₂O₂, RT, 24h | Data not available | Data not available | Data not available |

| Thermal | 80 °C, 48h (solid) | Data not available | Data not available | Data not available |

| Photolytic | ICH Q1B conditions | Data not available | Data not available | Data not available |

Data Presentation: Long-Term Stability Study

A long-term stability study under controlled storage conditions provides data to establish a re-test period or shelf life.

| Storage Condition | Time Point | Appearance | Assay (%) | Degradants (%) |

| 25 °C / 60% RH | 0 months | Data not available | Data not available | Data not available |

| 3 months | Data not available | Data not available | Data not available | |

| 6 months | Data not available | Data not available | Data not available | |

| 12 months | Data not available | Data not available | Data not available | |

| 40 °C / 75% RH | 0 months | Data not available | Data not available | Data not available |

| 3 months | Data not available | Data not available | Data not available | |

| 6 months | Data not available | Data not available | Data not available |

Experimental Protocols: Stability Studies

Objective: To investigate the degradation of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

Procedure:

-

Solution Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at an elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

-

Photostability: Expose the solid compound and its solution to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be protected from light.

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC method to determine the assay of the parent compound and the formation of any degradation products.

Objective: To determine the melting point and thermal decomposition profile of this compound.

Procedure:

-

Differential Scanning Calorimetry (DSC):

-

Accurately weigh a small amount of the sample (1-5 mg) into an aluminum pan.

-

Seal the pan and place it in the DSC instrument alongside an empty reference pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature to determine the melting point (endothermic peak).

-

-

Thermogravimetric Analysis (TGA):

-

Accurately weigh a sample (5-10 mg) into a TGA pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

-

Record the mass loss as a function of temperature to determine the onset of thermal decomposition.

-

Conclusion

This technical guide provides a comprehensive framework for the characterization of the solubility and stability of this compound. While specific experimental data is currently lacking in the public domain, the protocols and methodologies outlined herein offer a clear path for researchers and drug development professionals to generate the necessary data. Adherence to these standardized procedures will ensure the generation of high-quality, reliable data that is essential for the successful application of this compound in a research or development setting. It is recommended that all analytical methods used are appropriately validated to ensure the accuracy and precision of the results. General storage recommendations for similar compounds suggest keeping it in a cool, dry place, protected from light.

N-(p-Chlorobenzoyl)-p-anisidine: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(p-Chlorobenzoyl)-p-anisidine, a benzanilide derivative also known as 4-Chloro-N-(4-methoxyphenyl)benzamide, is a small molecule with potential applications in drug discovery, particularly in the realm of anti-inflammatory and analgesic therapies. Its structural similarity to known therapeutic agents and its classification as a potential cyclooxygenase-1 (COX-1) inhibitor suggest its utility as a scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and potential mechanisms of action. This document also outlines experimental protocols for evaluating its biological activity and discusses its relevance as a research chemical in the context of drug development.

Introduction

This compound (Figure 1) is a chemical reagent that has been identified as a potential cyclooxygenase-1 (COX-1) inhibitor, suggesting its utility in developing analgesics that may not cause gastric damage.[1] It is also recognized as an impurity in the manufacturing of Indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID).[2] The benzamide scaffold is a common feature in many biologically active compounds, and derivatives of this class have shown a range of activities, including anti-inflammatory effects.[3] This guide aims to provide researchers with the foundational information required to explore the therapeutic potential of this compound.

Figure 1: Chemical Structure of this compound

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 4-Chloro-N-(4-methoxyphenyl)benzamide | [2] |

| Synonyms | This compound | [1][2] |

| CAS Number | 4018-82-0 | [1][4][5] |

| Molecular Formula | C14H12ClNO2 | [1][4][5][6] |

| Molecular Weight | 261.70 g/mol | [1][6] |

| Appearance | White to off-white solid | |

| Purity (by HPLC) | ≥95% (typical) | [1] |

| Storage | Store at 2-8°C for long-term storage | [2] |

Synthesis Protocol

The synthesis of this compound can be achieved via a nucleophilic acyl substitution reaction between p-anisidine and p-chlorobenzoyl chloride. The following protocol is adapted from established methods for the synthesis of similar benzanilide derivatives.

Experimental Protocol: Synthesis of this compound

Materials:

-

p-Anisidine

-

p-Chlorobenzoyl chloride

-

Anhydrous chloroform (CHCl3) or other suitable aprotic solvent

-

Triethylamine (or another suitable base)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Standard laboratory glassware and equipment for reflux, extraction, and filtration.

Procedure:

-

In a round-bottom flask, dissolve p-anisidine (1.0 equivalent) in anhydrous chloroform.

-

Add triethylamine (1.1 equivalents) to the solution to act as a base and scavenger for the HCl byproduct.

-

Slowly add a solution of p-chlorobenzoyl chloride (1.0 equivalent) in anhydrous chloroform to the reaction mixture at room temperature with constant stirring.

-

After the addition is complete, reflux the reaction mixture for 2-4 hours under a nitrogen atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with chloroform.

-

Wash the organic layer sequentially with 1 M HCl, water, and saturated NaHCO3 solution.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

-

Characterize the final product using techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Mechanism of Action

While specific quantitative data for this compound is not widely available in the public domain, its structural characteristics and the known activities of related compounds suggest several potential mechanisms of action relevant to drug discovery.

Cyclooxygenase (COX) Inhibition

This compound has been described as a potential COX-1 inhibitor.[1] COX enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. Inhibition of COX-1 is the mechanism of action for many traditional NSAIDs.

Experimental Protocol: In Vitro COX-1 Inhibitor Screening Assay (Fluorometric)

This protocol is based on commercially available kits and established methodologies for assessing COX-1 inhibitory activity.

Materials:

-

Human recombinant COX-1 enzyme

-

Arachidonic acid (substrate)

-

Fluorometric probe (e.g., AMPLEX Red)

-

Heme (cofactor)

-

Assay buffer (e.g., Tris-HCl)

-

This compound (test compound)

-

Known COX-1 inhibitor (e.g., SC-560) as a positive control

-

DMSO (vehicle)

-

96-well microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, COX-1 enzyme, and the fluorometric probe in each well of a 96-well plate.

-

Add the test compound (this compound) at various concentrations to the respective wells. Include wells for a vehicle control (DMSO) and a positive control (SC-560).

-

Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Immediately begin kinetic measurement of the fluorescence signal (e.g., Ex/Em = 535/587 nm) at 37°C for 10-20 minutes.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value for this compound.

Potential Modulation of NF-κB and TNF-α Signaling

Benzamide derivatives have been shown to possess anti-inflammatory properties through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway and subsequent reduction of pro-inflammatory cytokines like TNF-α (tumor necrosis factor-alpha).[3][7] Although not yet demonstrated for this compound specifically, this represents a plausible and important avenue for investigation.

Signaling Pathway Diagram:

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Workflow Diagram:

Caption: Workflow for evaluating anti-inflammatory effects.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been reported. However, the general pharmacokinetic properties of benzanilide derivatives can provide some insight. These compounds are typically metabolized in the liver, and their clearance and bioavailability can vary significantly based on their specific substituents. Further studies are required to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Applications in Drug Discovery

This compound serves as a valuable starting point for several avenues of drug discovery research:

-

Lead Compound for Novel Analgesics: Its potential as a COX-1 inhibitor makes it an interesting scaffold for the design of new pain relief medications, potentially with an improved safety profile.

-

Tool Compound for Studying Inflammation: If its activity against COX-1 and potentially other inflammatory targets is confirmed, it can be used as a tool compound to probe the roles of these targets in various disease models.

-

Fragment for Fragment-Based Drug Design: The benzanilide core can be used as a fragment in screening campaigns to identify novel binders to various therapeutic targets.

Conclusion

This compound is a compound with intriguing potential in the field of drug discovery, particularly for the development of new anti-inflammatory and analgesic agents. While there is a need for more extensive research to fully characterize its biological activity and pharmacokinetic profile, the information presented in this technical guide provides a solid foundation for researchers to begin exploring its therapeutic applications. The provided synthesis and experimental protocols offer a starting point for the systematic evaluation of this promising molecule. Future studies should focus on obtaining quantitative biological data, elucidating its precise mechanism of action, and assessing its in vivo efficacy and safety.

References

- 1. Identification of novel inhibitors for TNFα, TNFR1 and TNFα-TNFR1 complex using pharmacophore-based approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indomethacin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. Pharmacologic inhibitors of tumor necrosis factor production exert differential effects in lethal endotoxemia and in infection with live microorganisms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Clinical Pharmacokinetics of the Benzodiazepines | Semantic Scholar [semanticscholar.org]

- 7. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N-(p-Chlorobenzoyl)-p-anisidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis and biological evaluation of N-(p-Chlorobenzoyl)-p-anisidine, a compound identified as a potential cyclooxygenase-1 (COX-1) inhibitor.[1] Given the limited publicly available data on this specific molecule, this guide furnishes detailed protocols for its synthesis via the Schotten-Baumann reaction, a robust method for amide formation. Furthermore, it outlines standard and widely accepted experimental procedures for assessing its biological activity, including in vitro COX-1 inhibition assays and in vivo models of analgesia and inflammation. The provided protocols are based on established methodologies for analogous compounds and are intended to serve as a foundational framework for researchers. Data tables are presented as templates for the compilation and analysis of experimental findings.

Chemical Properties and Data

This compound, also known as 4-Chloro-N-(4-methoxyphenyl)benzamide, is a benzamide derivative. Its key chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₂ClNO₂[1] |

| Molecular Weight | 261.70 g/mol [1] |

| CAS Number | 4018-82-0[1] |

| IUPAC Name | 4-Chloro-N-(4-methoxyphenyl)benzamide[1] |

| Synonyms | This compound |

| Physical Appearance | Solid (predicted) |

| Storage Conditions | Store at 2-8°C for long-term storage.[1] |

Synthesis of this compound

The synthesis of this compound can be readily achieved through a Schotten-Baumann reaction. This method involves the acylation of p-anisidine with p-chlorobenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Schotten-Baumann Synthesis

Materials:

-

p-Anisidine

-

p-Chlorobenzoyl chloride

-

10% Aqueous sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Distilled water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, separatory funnel, beakers, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of p-anisidine in dichloromethane.

-

Addition of Base: To the stirred solution, add 2.0 equivalents of 10% aqueous sodium hydroxide solution. Cool the biphasic mixture in an ice bath.

-

Addition of Acyl Chloride: Slowly add a solution of 1.05 equivalents of p-chlorobenzoyl chloride in dichloromethane to the cooled and stirred reaction mixture.

-

Reaction: Allow the reaction to proceed at 0-5°C for 30 minutes, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude solid from ethanol to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Biological Activity and Signaling Pathways

This compound is reported to be a COX-1 inhibitor. Cyclooxygenases (COX-1 and COX-2) are key enzymes in the biosynthesis of prostaglandins from arachidonic acid. Prostaglandins are lipid compounds that are involved in a variety of physiological processes, including inflammation, pain, and fever. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects primarily through the inhibition of COX enzymes.

Proposed Signaling Pathway: COX-1 Inhibition

The diagram below illustrates the general mechanism of action for a COX-1 inhibitor. By blocking the active site of the COX-1 enzyme, the inhibitor prevents the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), which is the precursor for various pro-inflammatory prostaglandins.

Experimental Protocols for Biological Evaluation

The following protocols are provided as a guide for the biological evaluation of this compound.

In Vitro COX-1 Inhibition Assay

This assay determines the ability of the test compound to inhibit the activity of the COX-1 enzyme.

Materials:

-

Purified ovine or human COX-1 enzyme

-

This compound (test compound)

-

Arachidonic acid (substrate)

-

A suitable buffer (e.g., Tris-HCl)

-

Co-factors (e.g., hematin, glutathione)

-

EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂)

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the reaction buffer, co-factors, and COX-1 enzyme.

-

Add serial dilutions of the test compound or a known COX-1 inhibitor (positive control) to the wells. Include a vehicle control (DMSO).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding arachidonic acid to each well.

-

Incubate at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Quantify the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of COX-1 inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Data Presentation:

| Compound | COX-1 IC₅₀ (µM) |

| This compound | Experimental Value |

| Indomethacin (Control) | Experimental Value |

In Vivo Acetic Acid-Induced Writhing Test (Analgesic Activity)

This is a widely used model for screening peripherally acting analgesics. The intraperitoneal injection of acetic acid induces a characteristic writhing response in mice, which is inhibited by analgesic agents.

Materials:

-

Male albino mice (20-25 g)

-

This compound (test compound)

-

Standard analgesic drug (e.g., Aspirin or Indomethacin)

-

Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

-

0.6% Acetic acid solution

-

Oral gavage needles

-

Observation chambers

Procedure:

-

Fast the mice for 4 hours prior to the experiment.

-

Divide the animals into groups (n=6-8 per group): Vehicle control, Standard drug, and Test compound groups at various doses.

-

Administer the vehicle, standard drug, or test compound orally.

-

After a set period (e.g., 30-60 minutes), inject 0.6% acetic acid solution intraperitoneally.

-

Immediately place each mouse in an individual observation chamber and record the number of writhes (stretching of the abdomen and hind limbs) over a 20-minute period.

-

Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Data Presentation:

| Treatment Group | Dose (mg/kg) | Mean No. of Writhes ± SEM | % Inhibition |

| Vehicle Control | - | Experimental Value | - |

| Aspirin (Standard) | 100 | Experimental Value | Calculated Value |

| This compound | Dose 1 | Experimental Value | Calculated Value |

| This compound | Dose 2 | Experimental Value | Calculated Value |

| This compound | Dose 3 | Experimental Value | Calculated Value |

In Vivo Carrageenan-Induced Paw Edema Test (Anti-inflammatory Activity)

This is a classic model to evaluate the anti-inflammatory activity of compounds. The injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema.

Materials:

-

Wistar rats (150-200 g)

-

This compound (test compound)

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

-

1% Carrageenan solution in saline

-

Plethysmometer

-

Oral gavage needles

Procedure:

-

Divide the rats into groups (n=6-8 per group): Vehicle control, Standard drug, and Test compound groups at various doses.

-

Measure the initial paw volume of each rat using a plethysmometer.

-

Administer the vehicle, standard drug, or test compound orally.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.

Data Presentation:

| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h ± SEM | % Inhibition at 3h |

| Vehicle Control | - | Experimental Value | - |

| Indomethacin (Standard) | 10 | Experimental Value | Calculated Value |

| This compound | Dose 1 | Experimental Value | Calculated Value |

| This compound | Dose 2 | Experimental Value | Calculated Value |

| This compound | Dose 3 | Experimental Value | Calculated Value |

Conclusion

This compound presents an interesting scaffold for investigation as a COX-1 inhibitor with potential analgesic and anti-inflammatory properties. The synthetic and biological evaluation protocols provided in this document offer a comprehensive framework for researchers to systematically characterize this compound. The generation of robust quantitative data through these established assays is crucial for elucidating its pharmacological profile and potential for further development.

References

Application Notes and Protocols: N-(p-Chlorobenzoyl)-p-anisidine in Cyclooxygenase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. Two main isoforms exist: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and primarily associated with inflammation and pain.[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.[1] The development of selective COX-2 inhibitors is a significant area of research aimed at minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[2] N-(p-Chlorobenzoyl)-p-anisidine is a chemical compound that, based on its structure, warrants investigation as a potential COX inhibitor.

Quantitative Data Summary